(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Description
(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.348. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential in Cancer
Quinazoline derivatives have shown promising results in inhibiting cancer cell growth and progression. For instance, a study on the compound DPA-HBFQ-1, a related quinazoline derivative, demonstrated significant cytotoxic activities against various human breast cancer cell lines. This compound was particularly effective in inhibiting both anchorage-dependent and -independent cell growth and inducing apoptosis in estrogen receptor alpha (ERα)-positive and -negative breast cancer cells without affecting the proliferation of normal breast epithelial cells. These effects were attributed to enhanced expression of the p21(Cip1/WAF1) tumor suppressor in a p53-dependent manner and selective inhibition of human topoisomerase II (Rizza et al., 2016).
Biological Activities
Quinazoline derivatives have been explored for their broad spectrum of biological activities. Synthesis and characterization studies have been conducted to evaluate these compounds as antioxidants, demonstrating their potential to scavenge free radicals effectively. Specifically, some synthesized quinazolin-4(3H)-one derivatives showed excellent scavenging capacity against DPPH and Nitric oxide (NO), surpassing the activity of common antioxidants like ascorbic acid (Al-azawi, 2016).
Role in Organic Synthesis
Quinazoline derivatives are key intermediates in the synthesis of complex molecules. For example, a novel mixed-ligand Cu(II) Schiff base complex utilizing a quinazoline Schiff base ligand was synthesized and characterized. This complex demonstrated catalytic activities in the electrophilic reaction of malononitrile with aldehydes and ketones, leading to the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the compound's role in facilitating organic reactions and synthesizing biologically active molecules (Ebrahimipour et al., 2018).
Properties
IUPAC Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-17-11-12(6-7-16(17)22)10-13-8-9-21-15-5-3-2-4-14(15)19(23)20-18(13)21/h2-7,10-11,22H,8-9H2,1H3/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOWVJGAYAPQNW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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